2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features a thiazole ring and a carbazole moiety. The thiazole ring is known for its diverse biological activities, while the carbazole structure is often found in compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The carbazole moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to industrial levels, which might involve continuous flow chemistry techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole or carbazole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid: This compound shares the thiazole ring and dimethoxyphenyl group but lacks the carbazole moiety.
Ethyl 2-(3,4-Dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate: Similar in structure but with different functional groups and lacking the carbazole moiety.
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C25H25N3O3S/c1-30-21-11-10-15(12-22(21)31-2)25-26-16(14-32-25)13-23(29)27-20-9-5-7-18-17-6-3-4-8-19(17)28-24(18)20/h3-4,6,8,10-12,14,20,28H,5,7,9,13H2,1-2H3,(H,27,29) |
InChI Key |
MQRABQZGSFDYEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3CCCC4=C3NC5=CC=CC=C45)OC |
Origin of Product |
United States |
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